1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one , also known by its chemical structure, is a compound with the following IUPAC name: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline . Its molecular formula is C₁₄H₁₆FN₅ , and it has a molecular weight of 273.31 g/mol . This compound belongs to the class of organic molecules known as piperazines .
科学的研究の応用
Therapeutic Efficacy in Cancer Treatment
The compound's relevance is primarily observed in its application within chemotherapy regimens, particularly in enhancing the effectiveness of 5-fluorouracil (5-FU)-based treatments. S-1, an oral fluoropyrimidine derivative, showcases the compound's utility in achieving high therapeutic efficacy with reduced gastrointestinal toxicity. This therapeutic approach has been notably effective in gastric and colorectal cancers, highlighting the compound's potential in improving cancer treatment outcomes (Shirao et al., 2004; Chhetri et al., 2016).
Mechanisms of Action
The compound's mechanisms of action and its derivatives, such as S-1, involve modulation of fluoropyrimidine metabolism to enhance anticancer activity while minimizing side effects. This includes the inhibition of enzymes responsible for the degradation of fluoropyrimidines, thereby increasing their availability and effectiveness in cancer treatment. These properties are crucial for designing chemotherapy regimens that offer a better balance between efficacy and toxicity (Takechi et al., 1996; Rustum et al., 1997).
Pharmacokinetics and Drug Delivery
Research has also focused on the pharmacokinetics of fluoropyrimidine derivatives, including the compound , to optimize their delivery and efficacy. Studies have explored oral formulations that maintain effective drug concentrations over time, aiming to mimic the benefits of continuous intravenous administration but with the convenience of oral dosing. This research underscores the compound's potential in developing more patient-friendly chemotherapy regimens with sustained efficacy (Hirata et al., 2006).
Combination Chemotherapy
The compound's integration into combination chemotherapy regimens exemplifies its potential to enhance treatment outcomes. By pairing with other chemotherapeutic agents, such as platinum compounds or other fluoropyrimidines, it contributes to more efficacious treatment protocols for various cancers, including advanced non-small-cell lung cancer. These combinations aim to leverage synergistic effects to improve therapeutic indexes and reduce cancer cell resistance (Okamoto & Fukuoka, 2009).
Safety and Hazards
特性
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZDVZCGAIIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。